4-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-3-carbonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-3-carbonyl]morpholine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidine ring, a piperidine ring, and a morpholine ring, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-3-carbonyl]morpholine typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the introduction of the piperidine and morpholine rings. Common reagents used in these reactions include ethyl halides, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds. The reaction conditions often involve controlled temperatures and pressures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its purest form.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-3-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, acids, bases, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the original compound .
Wissenschaftliche Forschungsanwendungen
4-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-3-carbonyl]morpholine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Wirkmechanismus
The mechanism of action of 4-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound shares a similar piperidine ring structure and is known for its antibacterial activity.
4-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-4-carbonyl]thiomorpholine: This compound is structurally similar but contains a thiomorpholine ring instead of a morpholine ring.
Uniqueness
4-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidine-3-carbonyl]morpholine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H23FN4O2 |
---|---|
Molekulargewicht |
322.38 g/mol |
IUPAC-Name |
[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H23FN4O2/c1-2-13-14(17)15(19-11-18-13)21-5-3-4-12(10-21)16(22)20-6-8-23-9-7-20/h11-12H,2-10H2,1H3 |
InChI-Schlüssel |
SNTKVEKFEXQJEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NC=N1)N2CCCC(C2)C(=O)N3CCOCC3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.